molecular formula C21H50Si7 B14252369 1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane CAS No. 209621-79-4

1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane

Cat. No.: B14252369
CAS No.: 209621-79-4
M. Wt: 499.2 g/mol
InChI Key: VUFROUOLXOIKJL-UHFFFAOYSA-N
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Description

1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane is an organosilicon compound known for its unique structure and properties. It is characterized by the presence of multiple silicon atoms and trimethylsilyl groups, making it a valuable compound in various chemical applications.

Preparation Methods

The synthesis of 1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane typically involves the reaction of phenyltrichlorosilane with hexamethyldisilane in the presence of a catalyst. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler silane compounds.

    Substitution: The compound can undergo substitution reactions where the trimethylsilyl groups are replaced by other functional groups, using reagents like halogens or organometallic compounds.

Scientific Research Applications

1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential use in biological systems, particularly in the development of silicon-based biomaterials.

    Industry: It is used in the production of high-performance materials, such as silicone rubbers and resins, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form strong bonds with other elements, allowing it to participate in a range of chemical reactions. Its trimethylsilyl groups provide steric protection, enhancing its stability and reactivity in specific conditions.

Comparison with Similar Compounds

1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane can be compared with other similar compounds, such as:

    Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, it shares some structural similarities but differs in its reactivity and applications.

    Tetrakis(trimethylsilyloxy)silane: This compound is used in the production of silicone-based materials and has different functional groups compared to this compound.

    Hexamethyldisilane: A simpler compound with fewer silicon atoms, it is used as a precursor in the synthesis of more complex organosilicon compounds.

The uniqueness of this compound lies in its specific arrangement of silicon atoms and trimethylsilyl groups, which confer distinct properties and reactivity patterns.

Properties

CAS No.

209621-79-4

Molecular Formula

C21H50Si7

Molecular Weight

499.2 g/mol

IUPAC Name

trimethyl-[[phenyl-bis(trimethylsilyl)silyl]-bis(trimethylsilyl)silyl]silane

InChI

InChI=1S/C21H50Si7/c1-22(2,3)27(23(4,5)6,21-19-17-16-18-20-21)28(24(7,8)9,25(10,11)12)26(13,14)15/h16-20H,1-15H3

InChI Key

VUFROUOLXOIKJL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C1=CC=CC=C1)([Si](C)(C)C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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